2-(6-(Dimethylamino)-2-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde
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Overview
Description
2-(6-(Dimethylamino)-2-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde is an organic compound that features a pyrrolidine ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-methyl-6-(dimethylamino)pyridine with a suitable pyrrolidine derivative under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve the use of high-pressure reactors and catalysts to facilitate the formation of the pyrrolidine ring. The process typically includes multiple purification steps to ensure the desired product’s purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-(6-(Dimethylamino)-2-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-(6-(Dimethylamino)-2-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(6-(Dimethylamino)-2-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simpler analog with a similar ring structure.
2-Methyl-6-(dimethylamino)pyridine: Shares the pyridine moiety but lacks the pyrrolidine ring.
Pyrrolidine-2-one: Another pyrrolidine derivative with different functional groups.
Uniqueness
2-(6-(Dimethylamino)-2-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde is unique due to its combination of the pyrrolidine and pyridine rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H19N3O |
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Molecular Weight |
233.31 g/mol |
IUPAC Name |
2-[6-(dimethylamino)-2-methylpyridin-3-yl]pyrrolidine-1-carbaldehyde |
InChI |
InChI=1S/C13H19N3O/c1-10-11(6-7-13(14-10)15(2)3)12-5-4-8-16(12)9-17/h6-7,9,12H,4-5,8H2,1-3H3 |
InChI Key |
ZPJKDQXTMSQVME-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)N(C)C)C2CCCN2C=O |
Origin of Product |
United States |
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